molecular formula C21H22ClN3O2S B15079811 1-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

1-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

Cat. No.: B15079811
M. Wt: 415.9 g/mol
InChI Key: SEWDYELSRITAQU-UHFFFAOYSA-N
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Description

1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methoxyphenyl groups are then introduced via substitution reactions. The final step involves the thiolation of the triazole ring, followed by the addition of the butanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological molecules, while the chlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE is unique due to its combination of a triazole ring with chlorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

1-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C21H22ClN3O2S/c1-21(2,3)18(26)13-28-20-24-23-19(14-5-11-17(27-4)12-6-14)25(20)16-9-7-15(22)8-10-16/h5-12H,13H2,1-4H3

InChI Key

SEWDYELSRITAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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